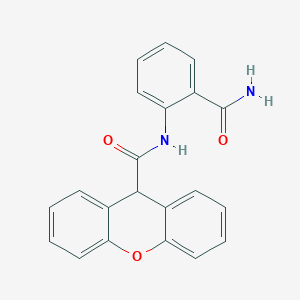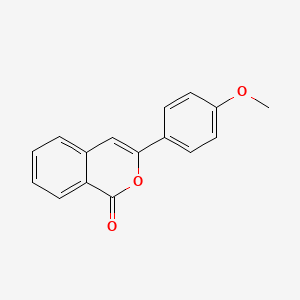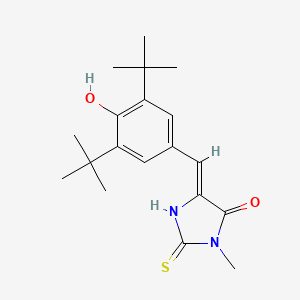![molecular formula C27H28N2O2S B11639879 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B11639879.png)
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(1-hydroxy-2-méthylpropan-2-yl)-2-[1-benzyl-3-(phénylsulfanyl)-1H-indol-2-yl]acétamide est un composé organique complexe qui présente une structure unique combinant un noyau indole avec des groupes benzyl et phénylsulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(1-hydroxy-2-méthylpropan-2-yl)-2-[1-benzyl-3-(phénylsulfanyl)-1H-indol-2-yl]acétamide implique généralement des réactions organiques à plusieurs étapes. Une approche courante commence par la préparation du noyau indole, suivie de l'introduction des groupes benzyl et phénylsulfanyl par des réactions de substitution nucléophile. L'étape finale implique l'acylation de l'azote indole avec du N-(1-hydroxy-2-méthylpropan-2-yl)acétamide dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(1-hydroxy-2-méthylpropan-2-yl)-2-[1-benzyl-3-(phénylsulfanyl)-1H-indol-2-yl]acétamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe phénylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Le composé peut être réduit pour éliminer le groupe phénylsulfanyl ou pour modifier le noyau indole.
Substitution: Les groupes benzyl et phénylsulfanyl peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés.
Réduction: Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Des réactifs nucléophiles tels que les halogénures d'alkyle ou les halogénures d'aryle peuvent être utilisés en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe phénylsulfanyl peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le noyau indole.
Applications de recherche scientifique
Le N-(1-hydroxy-2-méthylpropan-2-yl)-2-[1-benzyl-3-(phénylsulfanyl)-1H-indol-2-yl]acétamide a plusieurs applications de recherche scientifique:
Chimie: Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Le composé peut présenter une activité biologique, ce qui en fait un candidat potentiel pour la découverte et le développement de médicaments.
Industrie: Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-(1-hydroxy-2-méthylpropan-2-yl)-2-[1-benzyl-3-(phénylsulfanyl)-1H-indol-2-yl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le noyau indole peut interagir avec diverses enzymes et récepteurs, tandis que les groupes benzyl et phénylsulfanyl peuvent moduler l'activité du composé. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, while the benzyl and phenylsulfanyl groups can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(1-hydroxy-2-méthylpropan-2-yl)-2-[1-benzyl-3-(phénylsulfanyl)-1H-indol-2-yl]acétamide: partage des similitudes avec d'autres dérivés de l'indole, tels que:
Unicité
L'unicité du N-(1-hydroxy-2-méthylpropan-2-yl)-2-[1-benzyl-3-(phénylsulfanyl)-1H-indol-2-yl]acétamide réside dans sa combinaison spécifique de groupes fonctionnels, qui peuvent conférer des propriétés et des activités uniques. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C27H28N2O2S |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2-(1-benzyl-3-phenylsulfanylindol-2-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C27H28N2O2S/c1-27(2,19-30)28-25(31)17-24-26(32-21-13-7-4-8-14-21)22-15-9-10-16-23(22)29(24)18-20-11-5-3-6-12-20/h3-16,30H,17-19H2,1-2H3,(H,28,31) |
Clé InChI |
KPVNUOWWAHVTRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NC(=O)CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)



![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)
